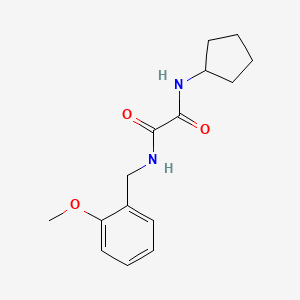

N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopentyl-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-20-13-9-5-2-6-11(13)10-16-14(18)15(19)17-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESHBNQQFNSORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of cyclopentylamine with 2-methoxybenzyl chloride in the presence of a base, followed by the addition of oxalyl chloride. The reaction conditions often include:

Solvent: Dichloromethane or tetrahydrofuran

Base: Triethylamine or pyridine

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Enzyme Inhibition

Oxalamide derivatives are widely explored for their role in MetAP inhibition. Key analogs and their properties are summarized below:

Key Findings :

- The cyclopentyl and aromatic substituents (e.g., 2-methoxybenzyl or thiazole) in oxalamides enhance binding affinity to MetAP1 by facilitating hydrophobic interactions and metal coordination .

- Non-enzymatic analogs like S336 demonstrate the versatility of oxalamides, with substituents dictating functional specificity (e.g., flavor receptor activation vs. enzyme inhibition) .

Oxalamides as Nucleating Agents in Polymers

Key Findings :

- Hydrogen Bonding: Oxalamide motifs form β-sheet-like structures via H-bonding, critical for self-assembly and nucleation .

- Miscibility: Compound 2’s PHB-like end-groups improve polymer compatibility, a design strategy absent in the target compound. The latter’s bulky substituents (cyclopentyl, methoxybenzyl) may hinder dissolution in polyhydroxyalkanoate (PHA) melts .

- Thermal Behavior : Compound 1 exhibits multi-step melting (59–203°C), attributed to sequential disruption of H-bonds and flexible segment mobility . The target compound’s thermal profile is uncharacterized but likely distinct due to its aromatic rigidity.

Functional Diversity in Oxalamides

The oxalamide scaffold’s adaptability is evident across applications:

- Enzyme Inhibitors : Dependence on metal coordination and substituent hydrophobicity .

- Polymer Additives : Reliance on H-bonding and miscibility-driven phase separation .

- Flavor Compounds : Aromatic groups (e.g., dimethoxybenzyl) enable receptor binding .

Conclusion: N1-Cyclopentyl-N2-(2-methoxybenzyl)oxalamide exemplifies the oxalamide scaffold’s versatility, with its potency in enzyme inhibition driven by unique substituent chemistry.

Biological Activity

N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group linked to a methoxybenzyl moiety through an oxalamide functional group. This configuration enhances its chemical stability and biological activity, making it a subject of interest for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

- Receptor Interaction : The compound has been shown to act as an antagonist at certain adrenergic and serotonin receptors, which are crucial in regulating mood and vascular tone. By binding to these receptors, it may modulate their activity, potentially leading to therapeutic effects in conditions such as anxiety and hypertension.

- Enzymatic Inhibition : Research suggests that the compound may also inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory properties.

Antidepressant and Anxiolytic Effects

Studies have indicated that this compound could exhibit antidepressant-like effects through its action on serotonin receptors. This is particularly relevant for mood disorders where serotonin modulation is a therapeutic target.

Antihypertensive Properties

The compound’s interaction with adrenergic receptors suggests potential antihypertensive effects. By modulating vascular tone through these receptors, it may help manage blood pressure levels effectively.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table outlines key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentyl + Methoxybenzyl + Oxalamide | Antidepressant, Antihypertensive |

| N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide | Cyclopentyl + Methoxyphenethyl + Oxalamide | Antidepressant, Antihypertensive |

| N1-cyclopentyl-N2-(2-(3-methoxyphenyl)ethyl)oxalamide | Cyclopentyl + 3-Methoxyphenethyl + Oxalamide | Potentially similar but less studied |

Case Studies and Research Findings

Recent studies have focused on the biological activity of oxalamide derivatives, including this compound. Notable findings include:

- Cytotoxicity Assays : Various assays have demonstrated the compound's selective cytotoxicity against tumor cells, indicating potential applications in cancer therapy .

- Inflammatory Response Modulation : Research has shown that this compound can significantly reduce markers of inflammation in experimental models, supporting its potential use as an anti-inflammatory agent .

Q & A

Q. What synthetic strategies are employed for preparing N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide Coupling: React cyclopentylamine with oxalyl chloride to form the N1-cyclopentyl oxalamide intermediate.

Second Amidation: Introduce the 2-methoxybenzyl group via nucleophilic substitution or coupling reagents like EDC/HOBt.

Purification: Use column chromatography or recrystallization for isolation .

Critical Reaction Conditions:

- Temperature: Low temperatures (0–5°C) minimize side reactions during amidation .

- Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysts: Base catalysts (e.g., triethylamine) neutralize HCl byproducts .

Q. Table 1: Optimization of Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | >80% purity |

| Solvent | Anhydrous DMF | 70–85% yield |

| Coupling Reagent | EDC/HOBt | Reduced racemization |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies protons on the cyclopentyl (δ 1.5–2.0 ppm) and 2-methoxybenzyl groups (δ 3.8 ppm for OCH₃) .

- ¹³C NMR: Confirms carbonyl carbons (δ 165–170 ppm) and aromatic carbons .

- IR Spectroscopy: Detects amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 347.2) .

- X-ray Crystallography: Resolves stereochemistry and crystal packing .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility:

- High in DMSO (>50 mM) but limited in aqueous buffers (PBS: ~0.1 mM). Add co-solvents (e.g., cyclodextrins) for in vitro assays .

- Stability:

- pH: Stable at pH 6–8 (t₁/₂ >24 hrs); hydrolyzes in acidic/basic conditions .

- Temperature: Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications on the cyclopentyl and 2-methoxybenzyl groups affect the compound's bioactivity?

Methodological Answer: SAR Strategies:

- Cyclopentyl Modifications: Replace with bulkier groups (e.g., cyclohexyl) to enhance lipophilicity and blood-brain barrier penetration .

- Methoxy Position: Shift to 3- or 4-methoxy to alter hydrogen-bonding interactions with target proteins .

Q. Table 2: Bioactivity of Structural Analogs

| Analog | IC₅₀ (Enzyme X) | LogP |

|---|---|---|

| N1-Cyclopentyl (original) | 12 nM | 2.8 |

| N1-Cyclohexyl | 8 nM | 3.5 |

| 3-Methoxybenzyl variant | 45 nM | 2.2 |

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Methodological Answer:

- Rodent Models: Administer intravenously (5 mg/kg) to assess plasma half-life (LC-MS/MS quantification).

- Tissue Distribution: Use radiolabeled analogs (³H or ¹⁴C) to track accumulation in target organs .

- Metabolite Identification: Employ liver microsomes and UPLC-QTOF to detect oxidative metabolites .

Q. How can computational modeling predict the target binding modes of this compound?

Methodological Answer:

Q. What enzymatic assays are used to assess its inhibitory activity against disease-relevant targets?

Methodological Answer:

- Fluorescence-Based Assays: Monitor quenching of tryptophan residues in target enzymes (e.g., kinase inhibition) .

- IC₅₀ Determination: Use a 10-dose dilution series (1 nM–100 µM) and GraphPad Prism for curve fitting .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) or ITC (isothermal calorimetry) .

Q. What strategies optimize the compound’s efficacy in combination therapies?

Methodological Answer:

- Synergy Screening: Test with standard drugs (e.g., doxorubicin) via Chou-Talalay method .

- Nanoformulation: Encapsulate in PEGylated liposomes to enhance tumor targeting and reduce off-target toxicity .

Key Considerations for Researchers

- Data Validation: Cross-reference findings with structurally analogous oxalamides (Table 2) .

- Ethical Compliance: Adhere to in vitro research guidelines; avoid unapproved in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.